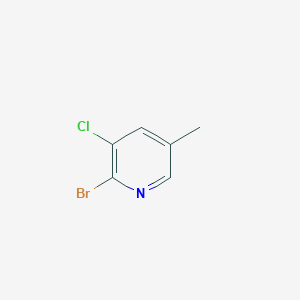

2-Bromo-3-chloro-5-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-chloro-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c1-4-2-5(8)6(7)9-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNNKEUJOCAJOBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60505001 | |

| Record name | 2-Bromo-3-chloro-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65550-81-4 | |

| Record name | 2-Bromo-3-chloro-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Bromo-3-chloro-5-methylpyridine

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthetic pathways leading to 2-bromo-3-chloro-5-methylpyridine, a key halogenated pyridine derivative. This compound serves as a crucial intermediate in the synthesis of a wide array of high-value molecules, particularly in the pharmaceutical and agrochemical sectors.[1] This document outlines a validated multi-step synthetic route, commencing from the readily available starting material, 3-methylpyridine (3-picoline). Each synthetic step is detailed with underlying chemical principles, step-by-step experimental protocols, and insights into reaction mechanisms and optimization strategies. The guide is structured to provide researchers and drug development professionals with a robust and practical framework for the reliable synthesis of this important building block.

Introduction: The Significance of this compound

This compound (CAS No. 65550-81-4) is a polysubstituted pyridine ring system whose value lies in the differential reactivity of its halogen substituents.[1] The presence of both a bromine and a chlorine atom at positions 2 and 3, respectively, allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions. This orthogonal reactivity is a highly desirable feature in medicinal chemistry and process development, enabling the construction of complex molecular architectures. The methyl group at the 5-position provides an additional point for modification or can influence the electronic properties and steric environment of the pyridine ring.

The primary utility of this compound is as a pivotal intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its structural motif is found in a range of bioactive molecules, and a reliable and scalable synthesis is therefore of considerable interest. This guide will delineate a logical and field-proven synthetic sequence, providing the necessary detail for its successful implementation in a laboratory setting.

Overall Synthetic Strategy

The synthesis of this compound is best approached through a multi-step sequence that builds complexity on the pyridine core in a controlled manner. The most logical and efficient pathway, starting from a common bulk chemical, is as follows:

-

Step 1: Amination of 3-Methylpyridine. Synthesis of the key intermediate, 2-amino-5-methylpyridine.

-

Step 2: Regioselective Chlorination. Introduction of a chlorine atom at the 3-position to yield 2-amino-3-chloro-5-methylpyridine.

-

Step 3: Sandmeyer Bromination. Conversion of the 2-amino group to a bromo group to afford the final product, this compound.

This strategic approach is designed to control the regiochemistry of halogenation, a non-trivial challenge in pyridine chemistry. The following sections will provide a detailed exposition of each of these transformations.

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 2-Amino-5-methylpyridine

The initial step involves the introduction of an amino group at the 2-position of 3-methylpyridine. Two primary methods are presented here: the classical Chichibabin reaction and a more controlled multi-step synthesis via the corresponding N-oxide.

Method A: The Chichibabin Reaction

The Chichibabin reaction is a direct amination method for pyridines using sodium amide.[2] It proceeds via a nucleophilic substitution mechanism where the amide anion attacks the electron-deficient pyridine ring, followed by the elimination of a hydride ion.[2]

Causality of Experimental Choices: The reaction is typically carried out in a high-boiling, inert solvent like xylene to achieve the necessary temperature for the reaction to proceed.[3] The use of ammonia and nitrogen pressure can influence the isomer ratio, favoring the formation of the desired 2-amino-5-methylpyridine over the 2-amino-3-methylpyridine byproduct.[3]

Experimental Protocol:

-

Materials: 3-methylpyridine (3-picoline), sodium amide, anhydrous xylene, oleic acid (optional), ammonia gas, nitrogen gas.

-

Procedure:

-

In a high-pressure autoclave equipped with a mechanical stirrer and a reflux condenser, a mixture of sodium amide (1.5 equivalents), anhydrous xylene, and a catalytic amount of oleic acid is prepared.

-

3-methylpyridine (1.0 equivalent) is added to the suspension.

-

The autoclave is purged with nitrogen, then pressurized with ammonia gas (e.g., to 30 psig) and subsequently with nitrogen (e.g., to 220 psig).[3]

-

The reaction mixture is heated to 140-155°C, and the reaction is monitored by the evolution of hydrogen gas.[3]

-

Upon completion (cessation of gas evolution), the reactor is cooled to room temperature.

-

The reaction is carefully quenched by the slow addition of water.

-

The organic layer is separated, and the aqueous layer is extracted with xylene.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation or recrystallization to yield 2-amino-5-methylpyridine.

-

Method B: Synthesis via 3-Methylpyridine-1-oxide

This method offers a more controlled, albeit longer, route to 2-amino-5-methylpyridine and can be advantageous in avoiding the high temperatures and pressures of the Chichibabin reaction.[4][5][6]

Causality of Experimental Choices: The initial N-oxidation activates the pyridine ring for subsequent nucleophilic attack. The reaction with an electrophilic compound in the presence of a trialkylamine forms a reactive ammonium salt intermediate.[5][6] This intermediate is then converted to the final product under acidic conditions at elevated temperatures.[4][5][6]

Experimental Protocol:

-

Part 1: Synthesis of 3-Methylpyridine-1-oxide

-

Part 2: Conversion to 2-Amino-5-methylpyridine

-

3-methylpyridine-1-oxide is dissolved in a suitable solvent like dichloromethane.

-

The solution is cooled, and a trialkylamine (e.g., trimethylamine) is added, followed by the dropwise addition of an electrophilic compound (e.g., thionyl chloride).[4] The temperature is kept below 0°C during this addition.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The solvent is removed in vacuo.

-

A strong acid, such as 48% hydrobromic acid, is added, and the mixture is heated to a high temperature (e.g., 210°C).[4]

-

After the reaction is complete (monitored by TLC), the mixture is cooled and neutralized with a base (e.g., sodium hydroxide solution).

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated to give 2-amino-5-methylpyridine.[4]

-

Step 2: Synthesis of 2-Amino-3-chloro-5-methylpyridine

This step involves the regioselective chlorination of 2-amino-5-methylpyridine at the 3-position. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions (3- and 5-positions). Since the 5-position is already occupied by a methyl group, the chlorination is directed to the 3-position.

Causality of Experimental Choices: N-Chlorosuccinimide (NCS) is an effective and easy-to-handle electrophilic chlorinating agent for activated aromatic rings.[8][9][10] The reaction is typically carried out in a suitable solvent that can dissolve both the substrate and the reagent. The reaction temperature is controlled to prevent side reactions.

Experimental Protocol:

-

Materials: 2-amino-5-methylpyridine, N-chlorosuccinimide (NCS), a suitable solvent (e.g., a mixture of tert-butanol and ethanol or another appropriate solvent).

-

Procedure:

-

2-amino-5-methylpyridine is dissolved in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a thermometer.

-

N-chlorosuccinimide (a slight excess, e.g., 1.1 equivalents) is added portion-wise to the solution while maintaining the temperature at a controlled level (e.g., 15°C).

-

The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC or GC).

-

The solvent is removed under reduced pressure.

-

The residue is taken up in an organic solvent (e.g., dichloromethane) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by recrystallization or column chromatography to afford pure 2-amino-3-chloro-5-methylpyridine.

-

Step 3: Synthesis of this compound via the Sandmeyer Reaction

The final step is a Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of an amino group to a halogen.[11][12][13] The reaction proceeds in two main stages: diazotization of the amino group followed by the copper(I)-catalyzed substitution of the diazonium group with a bromide.[11][12][14]

Causality of Experimental Choices: The diazotization is carried out at low temperatures (0-5°C) to ensure the stability of the diazonium salt intermediate.[14][15] A strong acid, such as hydrobromic acid, is used to generate nitrous acid in situ from sodium nitrite and also serves as the bromide source. Copper(I) bromide is the catalyst that facilitates the single-electron transfer mechanism, leading to the formation of an aryl radical and subsequent reaction with bromide.[11][16]

Caption: Simplified mechanism of the Sandmeyer reaction.

Experimental Protocol:

-

Materials: 2-amino-3-chloro-5-methylpyridine, hydrobromic acid (48%), sodium nitrite, copper(I) bromide.

-

Procedure:

-

Part 1: Diazotization

-

2-amino-3-chloro-5-methylpyridine is dissolved in 48% hydrobromic acid in a beaker.

-

The solution is cooled to 0-5°C in an ice-salt bath with vigorous stirring.

-

A pre-cooled aqueous solution of sodium nitrite (a slight excess, e.g., 1.1 equivalents) is added dropwise, ensuring the temperature remains below 5°C.[14]

-

The mixture is stirred for an additional 30-60 minutes at this temperature to ensure complete formation of the diazonium salt. The presence of excess nitrous acid can be checked with starch-iodide paper.[17]

-

-

Part 2: Sandmeyer Bromination

-

In a separate reaction vessel, a solution of copper(I) bromide (catalytic to stoichiometric amounts) in hydrobromic acid is prepared and cooled to 0-5°C.

-

The cold diazonium salt solution is slowly added to the copper(I) bromide solution with vigorous stirring.

-

Evolution of nitrogen gas will be observed.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the gas evolution ceases. The mixture may be gently heated to ensure completion.

-

-

Part 3: Work-up and Purification

-

The reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).[15]

-

The combined organic extracts are washed with water, a dilute solution of sodium thiosulfate (to remove any residual bromine), and brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude this compound is purified by vacuum distillation or column chromatography.

-

-

Characterization and Data

The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 2-Amino-5-methylpyridine | C₆H₈N₂ | 108.14 | Light yellow crystalline flakes |

| 2-Amino-3-chloro-5-methylpyridine | C₆H₇ClN₂ | 142.59 | Off-white to light yellow solid |

| This compound | C₆H₅BrClN | 206.47 | Light yellow crystalline powder |

NMR Spectroscopy: The structures of the synthesized compounds should be confirmed by ¹H and ¹³C NMR spectroscopy. The chemical shifts will be influenced by the substitution pattern on the pyridine ring. For this compound, one would expect to see two distinct aromatic proton signals and a singlet for the methyl protons in the ¹H NMR spectrum. The ¹³C NMR spectrum would show six distinct signals corresponding to the six carbon atoms of the molecule.

Safety Considerations

-

Sodium amide (Chichibabin reaction): Highly reactive and pyrophoric. Handle under an inert atmosphere and quench carefully.

-

N-Chlorosuccinimide: A strong oxidizing agent and irritant. Avoid contact with skin and eyes.

-

Diazonium salts: Potentially explosive when isolated in a dry state. Always handle in solution and at low temperatures.

-

Hydrobromic acid: Highly corrosive. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

General Precautions: All experimental procedures should be carried out by trained personnel in a well-equipped chemical laboratory with appropriate safety measures in place.

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve good yields and purity. The outlined synthetic strategy, beginning with 3-methylpyridine and proceeding through the key intermediates 2-amino-5-methylpyridine and 2-amino-3-chloro-5-methylpyridine, represents a robust and logical approach. By understanding the underlying chemical principles and adhering to the detailed experimental protocols, researchers and drug development professionals can reliably produce this valuable synthetic building block for their applications.

References

- Google Patents. (1994).

- Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

- Google Patents. (1993).

- ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. [Link]

- ACS Publications. (1997).

- ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. [Link]

- The Royal Society of Chemistry. (n.d.).

- Google Patents. (1984).

- Semantic Scholar. (1997).

- Wikipedia. (n.d.). Sandmeyer reaction. [Link]

- European Patent Office. (1984).

- PrepChem.com. (n.d.). Synthesis of 2-amino-5-methylpyridine. [Link]

- Grokipedia. (n.d.). Chichibabin reaction. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Synthesis of 2-Amino-5-methylpyridine: A Manufacturer's Insight. [Link]

- Organic Syntheses. (n.d.).

- L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

- Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). [Link]

- Google Patents. (2012). US8088960B2 - Process for the production of substituted bromobenzenes.

- Wikipedia. (n.d.). N-Chlorosuccinimide. [Link]

- ACS Publications. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). [Link]

- Organic Chemistry Portal. (n.d.).

- ResearchGate. (2025). (PDF) Applications of N -Chlorosuccinimide in Organic Synthesis. [Link]

- Google Patents. (1989).

- Journal of Al-Nahrain University. (2024). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4. [Link]

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. grokipedia.com [grokipedia.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. 2-Amino-5-methylpyridine | 1603-41-4 [chemicalbook.com]

- 5. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 6. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 10. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]

- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 12. lscollege.ac.in [lscollege.ac.in]

- 13. Sandmeyer Reaction [organic-chemistry.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. US8088960B2 - Process for the production of substituted bromobenzenes - Google Patents [patents.google.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

2-bromo-3-chloro-5-methylpyridine chemical properties

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-bromo-3-chloro-5-methylpyridine

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No: 65550-81-4), a key halogenated pyridine derivative. Its significance lies in its role as a versatile intermediate for the synthesis of complex molecules in the pharmaceutical and agrochemical industries.[1][2] This document elucidates the compound's core physicochemical properties, spectroscopic characteristics, and unique reactivity profile. A central focus is the differential reactivity of the bromo and chloro substituents, which enables site-selective functionalization—a critical feature for multi-step organic synthesis.[2] Detailed experimental protocols for its synthesis and subsequent modification, alongside a review of its applications and safety considerations, are presented to serve as a vital resource for researchers, chemists, and drug development professionals.

Introduction and Molecular Structure

Halogenated pyridines are a cornerstone class of heterocyclic compounds, fundamental to the development of a vast array of functional molecules.[2] The electron-deficient nature of the pyridine ring, amplified by the presence of electron-withdrawing halogen atoms, makes these structures susceptible to a range of chemical transformations, most notably nucleophilic substitution reactions.[2]

This compound is a strategically substituted pyridine. Its molecular architecture, featuring bromine at the C2 position, chlorine at the C3 position, and a methyl group at C5, creates a unique electronic and steric environment. This specific arrangement is not accidental; it is designed to allow for controlled, sequential chemical modifications, making it a highly sought-after building block in targeted synthesis.[1][2] The primary utility of this compound stems from the differential reactivity of its two halogen atoms, a feature that synthetic chemists exploit to build molecular complexity in a predictable manner.[2]

Caption: Molecular structure of this compound.

Physicochemical Properties

The compound is typically supplied as a light yellow crystalline powder with a purity of 98.0% or higher, ensuring its suitability for high-stakes synthetic applications where stoichiometric precision is paramount.[1][3]

| Property | Value | Source(s) |

| CAS Number | 65550-81-4 | [1][4] |

| Molecular Formula | C₆H₅BrClN | [1][4] |

| Molecular Weight | 206.47 g/mol | [4][5][6] |

| Appearance | Light yellow crystalline powder | [1][3] |

| Purity | ≥98.0% | [1] |

| Boiling Point | ~245.7 °C at 760 mmHg | [3] |

| Density | ~1.7 g/cm³ | [3] |

| Flash Point | ~102.4 °C | [3] |

Spectroscopic Profile

While full spectral data requires empirical measurement, the expected spectroscopic characteristics can be inferred from the molecular structure.

-

¹H NMR: The proton spectrum would exhibit two signals in the aromatic region corresponding to the protons at the C4 and C6 positions of the pyridine ring. The C5-methyl group would appear as a singlet in the upfield region (typically 2.0-2.5 ppm).

-

¹³C NMR: The carbon spectrum will show six distinct signals. The carbons of the pyridine ring typically resonate in the 120-150 ppm range.[2] The carbon bearing the bromine (C2) and the carbon bearing the chlorine (C3) will be significantly influenced by the halogen's electronegativity. The methyl carbon will resonate at a much higher field.[2]

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in ~3:1 ratio), which is a definitive feature for structural confirmation. The molecular ion peak [M]⁺ would be observed around m/z 205/207/209.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound is rooted in the differential reactivity of the C2-Br and C3-Cl bonds. This allows for a programmed, stepwise approach to building more complex molecules.

Core Principles of Reactivity:

-

Positional Activation: In pyridine systems, the C2 and C6 positions are the most electron-deficient and thus most activated towards nucleophilic attack. The C4 position is also activated, but to a lesser extent.

-

Halogen Lability: The Carbon-Bromine bond is generally weaker and more polarizable than the Carbon-Chlorine bond. This makes the bromine a better leaving group in many reactions, particularly in palladium-catalyzed cross-coupling.

-

Site-Selective Functionalization: The combination of positional activation (C2) and superior leaving group ability (Br) makes the C2-bromo position the primary site for reaction. This allows chemists to selectively functionalize the C2 position while leaving the C3-chloro position intact for a subsequent, different transformation.[2] This two-step functionalization is a cornerstone of its utility.

This selective reactivity is leveraged in several key classes of reactions:

-

Suzuki and other Cross-Coupling Reactions: The C2-bromo position readily participates in palladium-catalyzed reactions (e.g., Suzuki, Heck, Stille, Sonogashira) with a wide range of organoboron, organotin, or other organometallic reagents. This is a powerful method for forming new carbon-carbon or carbon-heteroatom bonds.

-

Nucleophilic Aromatic Substitution (SNAAr): While the entire ring is activated, the C2 position is highly susceptible to displacement by strong nucleophiles like alkoxides, thiolates, or amines, often under thermal conditions.

Caption: A logical workflow demonstrating the sequential, site-selective functionalization.

Synthesis and Experimental Protocols

The preparation of this compound typically involves multi-step organic transformations requiring precise control of reaction conditions.[1] A common and illustrative method is the Sandmeyer reaction, which converts a precursor aminopyridine into the desired dihalogenated product.[2]

Protocol 5.1: Synthesis via Sandmeyer Reaction (Illustrative)

This protocol is based on the well-established Sandmeyer reaction methodology for converting an amino group on an aromatic ring into a halide via a diazonium salt intermediate.[2]

Starting Material: 3-Amino-2-chloro-5-methylpyridine

-

Diazotization:

-

Suspend 3-amino-2-chloro-5-methylpyridine in an aqueous solution of hydrobromic acid (HBr, typically 48%).

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the internal temperature remains below 5 °C. The formation of the diazonium salt is often indicated by a color change.

-

Stir the reaction mixture for an additional 30-60 minutes at 0-5 °C after the addition is complete.

-

-

Sandmeyer Reaction (Bromination):

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in aqueous HBr.

-

Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to manage the effervescence.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and neutralize it by the slow addition of a base (e.g., aqueous sodium hydroxide or ammonium hydroxide) until it is alkaline.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

-

Protocol 5.2: Suzuki Cross-Coupling at the C2-Position (General)

This protocol describes a typical application of the title compound in forming a C-C bond.

-

Reaction Setup:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 eq.).

-

Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water).

-

-

Reaction Execution:

-

Heat the reaction mixture with stirring to a temperature of 80-100 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-24 hours.

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel to afford the pure 2-aryl-3-chloro-5-methylpyridine derivative.

-

Applications in Research and Development

The utility of this compound is almost exclusively as an intermediate, providing a foundational scaffold for more complex target molecules.

-

Pharmaceutical Sector: This compound is a building block for synthesizing Active Pharmaceutical Ingredients (APIs).[1][7] The polysubstituted pyridine motif is prevalent in a wide range of biologically active compounds, including those with potential anti-tumor and anti-infective properties.[1] The ability to introduce different functionalities at the C2 and C3 positions allows for the systematic exploration of a molecule's structure-activity relationship (SAR) during the drug discovery process.

-

Agrochemical Sector: In agrochemicals, it serves as a key precursor for the development of modern pesticides and herbicides.[1][7][8] The final products often feature complex pyridine cores designed to interact with specific biological targets in pests or weeds, contributing to enhanced crop protection and yield.[8]

Safety and Handling

Proper handling of this compound is essential due to its potential hazards.

-

GHS Hazard Classification:

-

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10] Avoid breathing dust, fumes, or vapors.[9] Do not get in eyes, on skin, or on clothing.[10] Wash hands thoroughly after handling.[9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles and/or face shield).[9][10]

-

Storage: Store in a cool, dry, and well-ventilated place.[9] Keep the container tightly closed and store locked up, away from incompatible materials.[9][10]

-

-

First Aid:

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[9]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[9]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[9]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]

-

References

- The Chemistry Behind this compound: Synthesis and Applic

- 2-Bromo-5-chloro-3-methylpyridine | C6H5BrClN | CID 12630985 - PubChem. [Link]

- 3-Bromo-2-chloro-5-methylpyridine | C6H5BrClN | CID 285437 - PubChem. [Link]

- Synthesis of 3-bromo-2-chloro-5-methylpyridine - PrepChem.com. [Link]

- Exploring 5-Bromo-2-Chloro-3-Methylpyridine: Properties and Applic

- This compound: High Purity Intermediate for Organic Synthesis | Manufacturer & Supplier. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. 2-Bromo-5-chloro-3-methylpyridine | C6H5BrClN | CID 12630985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Bromo-2-chloro-5-methylpyridine | C6H5BrClN | CID 285437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. innospk.com [innospk.com]

- 8. chemimpex.com [chemimpex.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 2-Bromo-3-chloro-5-methylpyridine (CAS No. 65550-81-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-3-chloro-5-methylpyridine (CAS No. 65550-81-4), a key halogenated pyridine derivative. Due to its unique structural features, this compound serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. This document delves into its chemical and physical properties, established and potential synthetic pathways, and its applications, with a focus on the strategic utilization of its differential halide reactivity in cross-coupling reactions. Furthermore, this guide outlines relevant safety protocols and analytical methodologies for the characterization and quality control of this versatile building block.

Introduction: A Versatile Heterocyclic Intermediate

This compound is a polysubstituted aromatic heterocycle that has garnered significant interest in synthetic organic chemistry.[1] Its pyridine core is a common motif in biologically active compounds, and the presence of three distinct substituents—a bromine atom, a chlorine atom, and a methyl group—provides a rich platform for molecular elaboration.[1] The strategic positioning of the bromo and chloro groups, with their differing reactivities, allows for selective and sequential chemical transformations, making it a sought-after precursor for the synthesis of novel pharmaceuticals and agrochemicals.[1][2] This guide aims to provide a detailed technical resource for researchers and developers working with this important synthetic intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring safe handling and storage.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 65550-81-4 | [3] |

| Molecular Formula | C₆H₅BrClN | [1] |

| Molecular Weight | 206.47 g/mol | [4] |

| Appearance | Light yellow crystalline powder | [1] |

| Purity | ≥98.0% | [1] |

| IUPAC Name | This compound | [4] |

| Synonyms | 2-Bromo-3-chloro-5-picoline | [3] |

| Density | 1.624±0.06 g/cm³ (Predicted) | [5] |

| Boiling Point | 254.5±35.0 °C (Predicted) | [5] |

| Flash Point | 107.703 °C | [3] |

| InChI Key | GNNKEUJOCAJOBW-UHFFFAOYSA-N | [4] |

| Canonical SMILES | CC1=CC(=C(N=C1)Br)Cl | [4] |

Synthesis of this compound

The synthesis of this compound typically involves multi-step organic transformations starting from pyridine precursors.[1] While specific industrial methodologies may be proprietary, a common and well-established route for the introduction of a bromine atom at the 2-position of a pyridine ring is through the Sandmeyer reaction.[6][7] This reaction involves the diazotization of an amino group followed by its displacement with a bromide.

Proposed Synthetic Pathway: The Sandmeyer Reaction

A plausible and widely used method for synthesizing aryl halides from aryl amines is the Sandmeyer reaction.[6] In the context of this compound, the likely precursor would be 2-Amino-3-chloro-5-methylpyridine. The general steps for this transformation are outlined below.

Caption: Proposed synthetic pathway for this compound via the Sandmeyer reaction.

General Experimental Protocol for a Sandmeyer-type Reaction

The following is a general protocol for the synthesis of a bromo-chloro-pyridine derivative from its corresponding amino precursor, based on established procedures for similar compounds.[8] Note: This is a representative protocol and may require optimization for the specific synthesis of this compound.

-

Dissolution of Starting Material: Dissolve 2-amino-3-chloro-5-methylpyridine in an aqueous hydrobromic acid solution. Cool the mixture to 0–5 °C in an ice-salt bath with vigorous stirring.

-

Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, ensuring the temperature remains between 0–5 °C. Continue stirring for a specified period (e.g., 1-2 hours) after the addition is complete to ensure full formation of the diazonium salt.

-

Bromination: In a separate vessel, prepare a solution or suspension of copper(I) bromide in hydrobromic acid. Slowly add the cold diazonium salt solution to the CuBr mixture. The reaction is often accompanied by the evolution of nitrogen gas.

-

Work-up: After the reaction is complete (monitored by TLC or LC-MS), the mixture is typically warmed to room temperature and then extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: The combined organic layers are washed with a basic solution (e.g., sodium bicarbonate) to remove excess acid, followed by a brine wash. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by techniques such as flash column chromatography or recrystallization.

Reactivity and Applications in Organic Synthesis

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules.[1] The key to its versatility is the differential reactivity of the bromo and chloro substituents, particularly in transition metal-catalyzed cross-coupling reactions.

Differential Halide Reactivity

In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The strength of the C-X bond plays a crucial role, with the general order of reactivity being C-I > C-Br > C-Cl.[9] This means that the C-Br bond at the 2-position of this compound is significantly more reactive than the C-Cl bond at the 3-position. This allows for selective functionalization at the 2-position while leaving the 3-position available for subsequent transformations.

Key Synthetic Transformations

The differential reactivity of the halides makes this compound an ideal substrate for a variety of cross-coupling reactions, including:

-

Suzuki-Miyaura Coupling: This reaction is used to form carbon-carbon bonds between the pyridine ring and various aryl or vinyl boronic acids or esters. The reaction would be expected to occur selectively at the 2-position.

-

Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon bond between the pyridine ring and a terminal alkyne, again with a preference for the more reactive 2-position.

-

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of various amine functionalities at the 2-position.

Caption: Selective functionalization of this compound via cross-coupling reactions.

Applications in Drug Discovery and Agrochemicals

The ability to selectively introduce a wide range of substituents onto the pyridine ring makes this compound a valuable building block in the synthesis of novel compounds with potential biological activity. It is frequently utilized in the development of:

-

Pharmaceuticals: As a precursor for compounds with potential anti-tumor and anti-infective properties.[1] The pyridine scaffold is a common feature in many approved drugs.

-

Agrochemicals: For the synthesis of new pesticides and herbicides.[1][10]

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is crucial for its successful application in synthesis. A combination of chromatographic and spectroscopic techniques is typically employed for its analysis.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for the purity analysis of this compound and for the separation of potential impurities. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility) would be a typical starting point.[11][12]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, GC-MS is also a powerful technique for the analysis of this compound. It can provide information on both the purity and the identity of the compound and any volatile impurities.[9]

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule. The chemical shifts of the protons and carbons in the pyridine ring and the methyl group will be characteristic of the compound's substitution pattern. While a specific spectrum for this compound is not publicly available, the expected chemical shifts can be estimated based on data from similar halogenated pyridines.[13][14][15][16]

-

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak and characteristic fragmentation patterns, which can be used to confirm the molecular weight and identity of the compound.

Safety and Handling

This compound is an organic compound and should be handled with appropriate safety precautions. While specific toxicological data for this compound is limited, data from related halogenated pyridines suggest that it should be considered harmful if swallowed, causes skin irritation, and causes serious eye irritation.[4][17]

Table 2: GHS Hazard Information (based on related compounds)

| Hazard Class | GHS Classification |

| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) |

| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) |

| Specific target organ toxicity — single exposure | Category 3 (May cause respiratory irritation) |

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat and appropriate protective clothing.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a suitable respirator.

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound (CAS No. 65550-81-4) is a valuable and versatile intermediate in organic synthesis. Its key attribute is the differential reactivity of its bromo and chloro substituents, which allows for selective and sequential functionalization of the pyridine ring. This property makes it a strategic building block for the synthesis of complex molecules with potential applications in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, synthetic routes, reactivity, and safe handling procedures is essential for its effective utilization in research and development.

References

- PubChem. (n.d.). 2-Bromo-5-chloro-3-methylpyridine. National Center for Biotechnology Information.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry Behind this compound: Synthesis and Applications.

- PubChem. (n.d.). 3-Bromo-2-chloro-5-methylpyridine. National Center for Biotechnology Information.

- PubChem. (n.d.). 2-Bromo-5-chloro-3-methylpyrazine. National Center for Biotechnology Information.

- SIELC Technologies. (n.d.). Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Importance of High-Purity Intermediates: A Look at 2-Bromo-3-methyl-5-chloropyridine.

- Wikipedia. (n.d.). Sandmeyer reaction.

- PubChem. (n.d.). 2-Bromo-5-chloro-4-methylpyridine. National Center for Biotechnology Information.

- Michigan State University Department of Chemistry. (n.d.). NMR Chemical Shifts.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: High Purity Intermediate for Organic Synthesis | Manufacturer & Supplier.

- PubChem. (n.d.). 2-Bromo-3-fluoro-5-methylpyridine. National Center for Biotechnology Information.

- Google Patents. (n.d.). CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.

- Aslam, M., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2737-2763. [Link]

- Wang, Y., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 496-506. [Link]

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-Bromo-3-fluoro-5-methylpyridine in Agrochemical Innovation.

- National Toxicology Program. (2007). Toxicology and carcinogenesis studies of 4-methylimidazole (Cas No. 822-36-6) in F344/N rats and B6C3F1 mice (feed studies). National Toxicology Program technical report series, (535), 1-274. [Link]

- Michigan State University Department of Chemistry. (n.d.). Proton NMR Table.

- Google Patents. (n.d.). US12391695B2 - PRMT5 inhibitors.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. 3-Bromo-2-chloro-5-methylpyridine | C6H5BrClN | CID 285437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Bromo-5-chloropyridine synthesis - chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. web.pdx.edu [web.pdx.edu]

- 14. rsc.org [rsc.org]

- 15. 2-Bromo-3-methylpyridine(3430-17-9) 1H NMR [m.chemicalbook.com]

- 16. Proton NMR Table [www2.chemistry.msu.edu]

- 17. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Structure Elucidation of 2-bromo-3-chloro-5-methylpyridine

Abstract: This technical guide provides a detailed, methodology-driven approach to the complete structure elucidation of 2-bromo-3-chloro-5-methylpyridine (CAS: 65550-81-4). Aimed at researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple data reporting to explain the scientific rationale behind the application of key analytical techniques. We will explore how Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy are synergistically employed to provide an unambiguous and self-validating confirmation of the compound's molecular structure. This molecule serves as a vital intermediate in the synthesis of pharmaceuticals and agrochemicals, making its precise characterization a critical step in chemical development pipelines.[1][2][3]

Introduction: The Analytical Challenge

The molecular formula C₆H₅BrClN presents a significant analytical challenge due to the numerous potential constitutional isomers. The precise arrangement of the bromo, chloro, and methyl substituents on the pyridine scaffold dictates the molecule's reactivity, physicochemical properties, and ultimately its utility as a synthetic building block. For instance, isomers such as 3-bromo-2-chloro-5-methylpyridine[4] or 2-bromo-5-chloro-3-methylpyridine[5] possess distinct chemical behaviors. Therefore, a rigorous, multi-technique approach is not merely confirmatory but essential for unequivocal structure determination. This guide details the logical workflow, from establishing the molecular formula to mapping the intricate connectivity of the atoms.

Mass Spectrometry: Confirming Molecular Formula and Halogen Presence

Mass spectrometry is the foundational step, providing two crucial pieces of information: the exact molecular weight and an unmistakable isotopic signature confirming the presence of both bromine and chlorine.

Expertise & Rationale

For a halogenated compound, high-resolution mass spectrometry (HRMS) is indispensable. The key is to analyze the molecular ion (M⁺) cluster. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a near 1:1 ratio. Chlorine has two key isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.[6] The combination of one bromine and one chlorine atom produces a highly characteristic M⁺, M+2, and M+4 pattern that is mathematically predictable and serves as a primary validation of the elemental composition.

The expected monoisotopic mass for C₆H₅⁷⁹Br³⁵ClN is 204.9294 Da .[4] The isotopic distribution provides a powerful confirmation:

-

M⁺ Peak (C₆H₅⁷⁹Br³⁵ClN): Relative Intensity ≈ 77%

-

M+2 Peak (C₆H₅⁸¹Br³⁵ClN and C₆H₅⁷⁹Br³⁷ClN): Relative Intensity ≈ 100%

-

M+4 Peak (C₆H₅⁸¹Br³⁷ClN): Relative Intensity ≈ 24%

This unique 77:100:24 intensity ratio is a definitive fingerprint for a compound containing one bromine and one chlorine atom.

Data Presentation: Predicted Molecular Ion Cluster

| Ion | Contributing Isotopes | Calculated m/z | Predicted Relative Intensity (%) |

| [M]⁺ | ¹²C₆¹H₅⁷⁹Br³⁵Cl¹⁴N | 204.9294 | 77 |

| [M+2]⁺ | ¹²C₆¹H₅⁸¹Br³⁵Cl¹⁴N / ¹²C₆¹H₅⁷⁹Br³⁷Cl¹⁴N | 206.9274 | 100 |

| [M+4]⁺ | ¹²C₆¹H₅⁸¹Br³⁷Cl¹⁴N | 208.9244 | 24 |

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer for high-resolution analysis.

-

Ionization Method: Employ Electrospray Ionization (ESI) in positive mode or Electron Impact (EI). EI is often preferred for generating clear fragmentation patterns for small molecules.

-

Acquisition Parameters:

-

Scan Range: m/z 50-500.

-

Resolution: >10,000 FWHM.

-

Collision Energy (for MS/MS): Varies (e.g., 10-40 eV) to induce fragmentation. Plausible fragments include the loss of Br (M-79/81) and Cl (M-35/37).

-

-

Data Analysis: Compare the acquired spectrum's high-resolution m/z and isotopic pattern with the theoretical values for C₆H₅BrClN.

Infrared Spectroscopy: Functional Group Identification

IR spectroscopy serves as a rapid and effective method to confirm the presence of the core functional groups: the aromatic pyridine ring and the aliphatic methyl group.

Expertise & Rationale

While IR will not determine the substitution pattern, it validates the fundamental structural components. The pyridine ring exhibits characteristic C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region.[7] The presence of both aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹) confirms the methyl-substituted aromatic nature. The C-Br and C-Cl stretching vibrations are expected in the lower frequency "fingerprint" region and, while harder to assign definitively without theoretical calculations, their presence is consistent with the proposed structure.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically sufficient for a good signal-to-noise ratio.

-

-

Data Analysis: Identify and label the key vibrational bands corresponding to aromatic C-H, aliphatic C-H, and pyridine ring stretches.

NMR Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy, particularly a combination of 1D (¹H, ¹³C) and 2D (COSY, HMBC) experiments, is the cornerstone of structure elucidation, providing the unambiguous atomic connectivity map.

Expertise & Rationale

The substitution pattern creates a unique set of signals in the NMR spectra. The number of signals, their chemical shifts (δ), their multiplicities (singlet, doublet, etc.), and their correlations in 2D spectra allow us to piece the molecular puzzle together.

-

¹H NMR: For this compound, we expect three distinct signals: two aromatic protons and one methyl group. The two aromatic protons (at C4 and C6) will appear as doublets due to coupling to each other. This is a meta-coupling (⁴J), which is typically small (2-3 Hz). The proton at C6, being adjacent to the electron-withdrawing nitrogen, is expected to be the most downfield.

-

¹³C NMR: The molecule has 6 carbon atoms, all in unique electronic environments. Therefore, 6 distinct signals are expected in the broadband-decoupled ¹³C spectrum. A DEPT-135 experiment can be used to differentiate the signals: the methyl carbon (CH₃) and the two aromatic methine carbons (CH) will give positive signals, while quaternary carbons (C) will be absent.

-

2D COSY (¹H-¹H Correlation Spectroscopy): This experiment is used to confirm which protons are coupled. A cross-peak between the two aromatic proton signals would definitively confirm their spatial proximity and coupling relationship.

-

2D HMBC (¹H-¹³C Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this problem. It reveals correlations between protons and carbons that are 2 or 3 bonds away. By observing the long-range correlations from the easily identifiable methyl protons, we can assign the carbons of the ring and confirm the substituent positions. For example, the protons of the C5-methyl group should show correlations to C4, C6, and its own carbon, C5.

Data Presentation: Predicted NMR Assignments

Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| Position | Atom | Predicted ¹H δ (ppm), Multiplicity, J (Hz) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (from ¹H) |

|---|---|---|---|---|

| 2 | C | - | ~142 | H4, H6 |

| 3 | C | - | ~130 | H4 |

| 4 | CH | ~7.6 (d, J ≈ 2.5) | ~139 | C2, C3, C5, C6 |

| 5 | C | - | ~135 | H4, H6, CH₃ |

| 6 | CH | ~8.3 (d, J ≈ 2.5) | ~150 | C2, C4, C5 |

| 7 (CH₃) | CH₃ | ~2.4 (s) | ~18 | C4, C5, C6 |

Note: Chemical shifts are estimates based on typical values for substituted pyridines and may vary.[8][9][10]

Experimental Protocol: Comprehensive NMR Analysis

-

Sample Preparation: Dissolve 10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: ~16 ppm.

-

Acquisition Time: ~2-3 s.

-

Relaxation Delay: 2 s.

-

-

¹³C{¹H} NMR Acquisition:

-

Pulse Program: Standard proton-decoupled (zgpg30).

-

Spectral Width: ~240 ppm.

-

Relaxation Delay: 2 s.

-

-

COSY Acquisition:

-

Pulse Program: Standard gradient-selected (cosygpmfqf).

-

Acquire and process data to visualize ¹H-¹H correlations.

-

-

HMBC Acquisition:

-

Pulse Program: Standard gradient-selected (hmbcgplpndqf).

-

Optimize for a long-range coupling constant of ~8 Hz.

-

-

Data Analysis: Integrate ¹H peaks, assign multiplicities, and measure coupling constants. Use the 2D spectra to build a connectivity map, starting from the unambiguous methyl signal and working around the ring to confirm the positions of H4, H6, and the quaternary carbons bearing the halogens.

Integrated Elucidation Workflow and Conclusion

Visualization: Structure Elucidation Workflowdot

// Node Definitions MS [label="Mass Spectrometry (HRMS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Formula [label="Elemental Composition\nC₆H₅BrClN", fillcolor="#E8F0FE", fontcolor="#202124"]; Isotopes [label="Isotopic Pattern\n(Br & Cl confirmed)", fillcolor="#E8F0FE", fontcolor="#202124"]; IR [label="Infrared Spectroscopy (IR)", fillcolor="#F1F3F4", fontcolor="#202124"]; Func_Groups [label="Functional Groups\n(Aromatic, CH₃)", fillcolor="#E8F0FE", fontcolor="#202124"]; NMR [label="NMR Spectroscopy", fillcolor="#F1F3F4", fontcolor="#202124"]; H1 [label="¹H NMR\n(3 unique proton sets)", fillcolor="#FEF7E0", fontcolor="#202124"]; C13 [label="¹³C NMR\n(6 unique carbon atoms)", fillcolor="#FEF7E0", fontcolor="#202124"]; COSY [label="2D COSY\n(H4-H6 meta-coupling)", fillcolor="#FEF7E0", fontcolor="#202124"]; HMBC [label="2D HMBC\n(Atom Connectivity Map)", fillcolor="#FEF7E0", fontcolor="#202124"]; Structure [label="Final Structure Confirmed:\nthis compound", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#202124", width=3];

// Edges MS -> Formula [label="Provides"]; Formula -> Isotopes [style=dashed]; IR -> Func_Groups [label="Confirms"]; NMR -> H1; NMR -> C13; NMR -> COSY; NMR -> HMBC; {Formula, Isotopes, Func_Groups, H1, C13, COSY, HMBC} -> Structure [label="Synergistic\nEvidence", color="#34A853"]; }

Sources

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. 3-Bromo-2-chloro-5-methylpyridine | C6H5BrClN | CID 285437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Bromo-5-chloro-3-methylpyridine | C6H5BrClN | CID 12630985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. A new insight into the vibrational analysis of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-bromo-3-chloro-5-methylpyridine

This technical guide provides a comprehensive overview of the spectroscopic data for 2-bromo-3-chloro-5-methylpyridine (CAS No. 65550-81-4).[1] This halogenated pyridine derivative serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and quality control in research and development settings.

Due to the limited availability of published experimental spectra for this specific compound, this guide presents a detailed analysis based on predicted data, supported by established principles of spectroscopic interpretation and comparative data from analogous structures. This approach provides a robust framework for researchers, scientists, and drug development professionals working with this molecule.

Molecular Structure and Predicted Spectroscopic Overview

This compound possesses a pyridine ring substituted with a bromine atom at the 2-position, a chlorine atom at the 3-position, and a methyl group at the 5-position. Its molecular formula is C6H5BrClN, with a molecular weight of approximately 206.47 g/mol .[2]

The following sections will delve into the predicted proton Nuclear Magnetic Resonance (¹H NMR), carbon-13 NMR (¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For this compound, the predicted ¹H NMR spectrum in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic protons and the methyl group protons.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.5 - 7.8 | Doublet | ~2-3 |

| H-6 | 8.1 - 8.4 | Doublet | ~2-3 |

| -CH₃ | 2.3 - 2.5 | Singlet | N/A |

Interpretation and Rationale

-

Aromatic Protons (H-4 and H-6): The pyridine ring has two remaining protons at positions 4 and 6. Due to the electron-withdrawing effects of the nitrogen atom and the halogen substituents, these protons are expected to be deshielded and resonate in the downfield region of the spectrum. The proton at the 6-position (H-6) is anticipated to be the most downfield due to its proximity to the electronegative nitrogen atom. The proton at the 4-position (H-4) will be at a slightly lower chemical shift. These two protons will appear as doublets due to meta-coupling with each other. The coupling constant for meta-coupling in a pyridine ring is typically small, in the range of 2-3 Hz.

-

Methyl Protons (-CH₃): The protons of the methyl group at the 5-position are in a different chemical environment compared to the aromatic protons. They are expected to resonate in the upfield region, characteristic of methyl groups attached to an aromatic ring. As there are no adjacent protons to couple with, this signal will appear as a singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound will show six distinct signals, corresponding to the six carbon atoms in the molecule.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 140 - 145 |

| C-3 | 130 - 135 |

| C-4 | 138 - 142 |

| C-5 | 135 - 140 |

| C-6 | 148 - 152 |

| -CH₃ | 18 - 22 |

Interpretation and Rationale

-

Aromatic Carbons: The chemical shifts of the carbon atoms in the pyridine ring are influenced by the electronegativity of the nitrogen atom and the substituents. The carbon atom at the 6-position (C-6) is expected to have the highest chemical shift (most downfield) due to its proximity to the nitrogen. The carbons bearing the halogen atoms (C-2 and C-3) will also be significantly deshielded. The chemical shifts of C-4 and C-5 will be in the aromatic region as well. Predicting the exact order of C-4 and C-5 can be complex and often relies on computational methods or comparison with very similar compounds.

-

Methyl Carbon: The carbon atom of the methyl group will resonate in the upfield region of the spectrum, which is typical for sp³-hybridized carbons.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H, C=C, and C=N bonds, as well as the C-Br and C-Cl bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |

| 1600 - 1450 | Aromatic C=C and C=N Stretch | Medium to Strong |

| 1400 - 1350 | -CH₃ Bend | Medium |

| 1100 - 1000 | C-Cl Stretch | Strong |

| 700 - 600 | C-Br Stretch | Medium to Strong |

Interpretation and Rationale

-

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the pyridine ring typically appear in the region of 3100-3000 cm⁻¹.

-

Aromatic Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyridine ring give rise to a series of bands in the 1600-1450 cm⁻¹ region. These are often characteristic of the aromatic system.

-

Methyl Bend: The bending vibration of the methyl group is expected in the 1400-1350 cm⁻¹ range.

-

Carbon-Halogen Stretches: The C-Cl and C-Br stretching vibrations are expected at lower wavenumbers. The C-Cl stretch typically appears in the 1100-1000 cm⁻¹ region, while the C-Br stretch is found at even lower frequencies, generally between 700 and 600 cm⁻¹. The presence of these strong absorptions can be a key indicator for the halogen substituents.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method for analyzing small organic molecules. The mass spectrum of this compound will provide information about its molecular weight and fragmentation pattern.

Predicted Mass Spectrum Data

| m/z | Proposed Fragment | Significance |

| 205/207/209 | [M]⁺ | Molecular ion peak cluster |

| 170/172 | [M - Cl]⁺ | Loss of a chlorine atom |

| 126 | [M - Br]⁺ | Loss of a bromine atom |

| 91 | [M - Br - Cl]⁺ | Loss of both halogen atoms |

Interpretation and Rationale

-

Molecular Ion Peak: The molecular ion peak is one of the most important signals in the mass spectrum as it indicates the molecular weight of the compound. Due to the presence of two halogen atoms, bromine (isotopes ⁷⁹Br and ⁸¹Br with ~1:1 natural abundance) and chlorine (isotopes ³⁵Cl and ³⁷Cl with ~3:1 natural abundance), the molecular ion peak will appear as a characteristic cluster of peaks. The most abundant peaks in this cluster will be at m/z 205 (for C₆H₅⁷⁹Br³⁵ClN), 207 (for C₆H₅⁸¹Br³⁵ClN and C₆H₅⁷⁹Br³⁷ClN), and 209 (for C₆H₅⁸¹Br³⁷ClN). The relative intensities of these peaks will be indicative of the isotopic abundances.

-

Fragmentation Pattern: Under electron ionization, the molecular ion can fragment into smaller, charged species. Common fragmentation pathways for halogenated aromatic compounds involve the loss of halogen atoms. Therefore, significant fragments corresponding to the loss of a chlorine atom ([M - Cl]⁺) and a bromine atom ([M - Br]⁺) are expected. A fragment resulting from the loss of both halogens ([M - Br - Cl]⁺) is also plausible. The fragmentation of the pyridine ring itself can also occur, leading to a more complex pattern of lower mass fragments.[3]

Experimental Protocols

For researchers who wish to acquire experimental spectroscopic data for this compound, the following general protocols can be followed.

NMR Spectroscopy

Workflow for NMR Data Acquisition and Processing

Caption: Workflow for NMR data acquisition and processing.

Detailed Steps:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300-600 MHz) for data acquisition.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. As the natural abundance of ¹³C is low, a larger number of scans will be required compared to ¹H NMR. A proton-decoupled sequence is typically used to simplify the spectrum and improve sensitivity.

-

Data Processing: Process the raw data (Free Induction Decay, FID) using appropriate NMR software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy

Workflow for IR Spectrum Acquisition

Caption: Workflow for IR spectrum acquisition.

Detailed Steps:

-

Sample Preparation: As this compound is a solid, the KBr pellet method is suitable. Grind a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample compartment or the KBr pellet holder. Then, place the sample in the spectrometer and record the sample spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Workflow for Mass Spectrum Acquisition

Caption: Workflow for mass spectrum acquisition.

Detailed Steps:

-

Sample Preparation: Dissolve a small amount of this compound in a volatile solvent such as methanol or dichloromethane.

-

Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source. A Gas Chromatography-Mass Spectrometry (GC-MS) system can also be used for sample introduction and separation from impurities.

-

Data Acquisition: Introduce the sample into the ion source. For EI, a standard electron energy of 70 eV is typically used. The mass spectrum is recorded over a suitable mass range (e.g., m/z 40-300).

-

Data Analysis: Identify the molecular ion peak cluster and the major fragment ions. The isotopic pattern of the bromine and chlorine atoms should be carefully analyzed to confirm the elemental composition of the ions.

Safety Considerations

As with any chemical, appropriate safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In general, it is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The detailed interpretation of the expected ¹H NMR, ¹³C NMR, IR, and MS data, along with established experimental protocols, offers a valuable resource for researchers in the fields of chemistry and drug development. The provided workflows and rationales for spectral features are intended to facilitate the identification and characterization of this important chemical intermediate.

References

- Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines.

- Royal Society of Chemistry. (2023). Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine⋯perfluorohaloarene complexes.

- PubMed. (2023). Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine⋯perfluorohaloarene complexes.

- Royal Society of Chemistry. (2023). Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine⋯perfluorohaloarene complexes.

- ResearchGate. (2023). (PDF) Decoding the infrared spectra changes upon formation of molecular complexes: The case of halogen bonding in pyridine.

- ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.

- Royal Society of Chemistry. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory.

- Canadian Science Publishing. (n.d.). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides.

- ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers.

- Semantic Scholar. (n.d.). The Infrared Spectra of Pyridine and Pyridine N-Oxide Complexes of Zinc(II) Halides: Assignment of Metal-Ligand Bands and Structural Implications of the Spectra.

- AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine.

- Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information.

- Chemguide. (n.d.). mass spectra - fragmentation patterns.

- Royal Society of Chemistry. (n.d.). Supporting Information.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- PubChem. (n.d.). 3-Bromo-2-chloro-5-methylpyridine.

- ResearchGate. (n.d.). (PDF) 2-Bromo-5-methylpyridine.

- PubChem. (n.d.). 2-Bromo-5-chloro-3-methylpyridine.

- NIH. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE.

- SpectraBase. (n.d.). 2-Amino-5-bromo-3-methylpyridine.

- Chemistry Stack Exchange. (2019). NMR in pyridine no meta splitting.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-Bromo-5-chloro-3-methylpyridine | C6H5BrClN | CID 12630985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

A Deep Dive into the NMR Spectroscopy of 2-bromo-3-chloro-5-methylpyridine: A Technical Guide for Advanced Research

This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-bromo-3-chloro-5-methylpyridine (CAS 65550-81-4).[1][2] Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of ¹H and ¹³C NMR spectra, offering both predicted data and a robust theoretical framework for understanding the compound's structural features. We will explore the synergistic effects of the bromo, chloro, and methyl substituents on the pyridine ring's electronic environment and how these effects manifest in the NMR data.

Introduction: The Significance of this compound

This compound is a halogenated pyridine derivative that serves as a crucial intermediate in the synthesis of a wide array of functional molecules.[2] Its unique substitution pattern, featuring both bromine and chlorine atoms alongside a methyl group, creates distinct reactive centers, making it a valuable building block in the development of pharmaceuticals and agrochemicals.[2] A thorough understanding of its structure, confirmed through techniques like NMR spectroscopy, is paramount for its effective utilization in complex organic synthesis.

Predicted NMR Data for this compound

Due to the absence of readily available, experimentally verified NMR spectra in public databases, this guide presents a detailed prediction of the ¹H and ¹³C NMR data. These predictions are grounded in established principles of NMR spectroscopy, substituent effects in aromatic systems, and analysis of data from structurally similar compounds.

Predicted ¹H NMR Data (in CDCl₃, at 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~ 7.85 | d | ~ 2.0 |

| H-6 | ~ 8.20 | d | ~ 2.0 |

| CH₃ | ~ 2.40 | s | - |

Predicted ¹³C NMR Data (in CDCl₃, at 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~ 142 |

| C-3 | ~ 125 |

| C-4 | ~ 140 |

| C-5 | ~ 135 |

| C-6 | ~ 150 |

| CH₃ | ~ 18 |

In-Depth Spectral Interpretation

The predicted chemical shifts are a direct consequence of the electronic interplay between the substituents and the pyridine ring.

-

¹H NMR Spectrum: The pyridine ring exhibits two aromatic protons, H-4 and H-6.

-

H-6: This proton is expected to be the most downfield-shifted due to the strong deshielding effect of the adjacent electronegative nitrogen atom and the bromine at the 2-position.

-

H-4: This proton will also be in the aromatic region but is expected to be upfield relative to H-6.

-

Methyl Protons: The methyl group at the 5-position will appear as a singlet in the upfield region, characteristic of methyl groups attached to an aromatic ring.

-

Coupling: A small meta-coupling (⁴J) of approximately 2.0 Hz is anticipated between H-4 and H-6, resulting in both signals appearing as doublets.

-

-

¹³C NMR Spectrum: The carbon signals are influenced by the electronegativity of the attached and neighboring atoms.

-

C-2 and C-6: These carbons, being adjacent to the nitrogen, will be significantly downfield. C-2, bonded to bromine, and C-6 will have distinct chemical shifts.

-

C-3 and C-5: C-3, bonded to chlorine, and C-5, bonded to the methyl group, will have their chemical shifts influenced by these substituents.

-

C-4: This carbon's chemical shift will be influenced by the substituents at the 3- and 5-positions.

-

Methyl Carbon: The methyl carbon will appear at a characteristic upfield chemical shift.

-

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of this compound, the following experimental workflow is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Use a 400 MHz (or higher) NMR spectrometer.

-